N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 732270-08-5
VCID: VC4540803
InChI: InChI=1S/C15H17N5O2/c1-21-12-4-3-10(7-13(12)22-2)5-6-16-14-11-8-19-20-15(11)18-9-17-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20)
SMILES: COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 732270-08-5

Cat. No.: VC4540803

Molecular Formula: C15H17N5O2

Molecular Weight: 299.334

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 732270-08-5

Specification

CAS No. 732270-08-5
Molecular Formula C15H17N5O2
Molecular Weight 299.334
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C15H17N5O2/c1-21-12-4-3-10(7-13(12)22-2)5-6-16-14-11-8-19-20-15(11)18-9-17-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20)
Standard InChI Key JQYVSROQJPAESN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich bicyclic system, linked to a 3,4-dimethoxyphenyl group via an ethylamine bridge. The methoxy groups at the 3- and 4-positions of the phenyl ring introduce steric and electronic modulation, potentially influencing binding affinity in biological systems.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.732270-08-5
Molecular FormulaC15H17N5O2\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}_{2}
Molecular Weight299.33 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
SMILESCOC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC
SolubilitySoluble in organic solvents

The Standard InChIKey JQYVSROQJPAESN-UHFFFAOYSA-N ensures unique chemical identifier reproducibility, critical for database integration.

Spectroscopic Characterization

While explicit spectral data for this compound are unavailable, analogous pyrazolo[3,4-d]pyrimidines are typically characterized via:

  • 1H^1\text{H}-NMR: Resonances for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–8.3 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 299.33 (M+H)+ with fragmentation patterns indicative of the ethylamine linker.

  • IR Spectroscopy: Stretches for N-H (~3350 cm1^{-1}) and C-O (~1250 cm1^{-1}) bonds.

Synthesis and Optimization

Synthetic Routes

Although the exact protocol for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine remains undisclosed, its synthesis likely follows strategies employed for related pyrazolo[3,4-d]pyrimidines:

  • Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with guanidine derivatives to construct the pyrazolo[3,4-d]pyrimidine scaffold.

  • Substituent Introduction: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the 3,4-dimethoxyphenethyl group.

Yield and Purification

Reaction yields for analogous compounds range from 37% to 80%, influenced by steric hindrance from the dimethoxyphenyl group . Purification often involves silica gel chromatography or recrystallization from methanol/ethyl acetate mixtures .

Biological Activities and Mechanistic Insights

Cellular Permeability

The compound’s solubility in organic solvents (Table 1) suggests moderate lipophilicity (logP2.1\log P \approx 2.1), balancing membrane permeability and aqueous solubility for cellular assays.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

Compound NameMolecular Weight (g/mol)Key Structural Difference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine299.33Unsubstituted pyrazole N1
1-Methyl analog313.35Methyl group at pyrazole N1
1-Phenyl analog375.40Phenyl group at pyrazole N1

The absence of N1 substitution in the target compound reduces steric bulk, potentially enhancing kinase binding pocket access.

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